molecular formula C6H2F9IO3S B13742983 1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride CAS No. 124887-86-1

1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride

Cat. No.: B13742983
CAS No.: 124887-86-1
M. Wt: 452.04 g/mol
InChI Key: RQIDOKQOLLICEA-UHFFFAOYSA-N
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Description

This compound is a perfluorinated sulfonyl fluoride derivative characterized by a sulfonyl fluoride (-SO₂F) core, tetrafluoroethane backbone, and a 4-iodo-1,1,2,2-tetrafluorobut-3-en-1-yloxy substituent. Its structure includes iodine at the terminal position of the butenyl chain, which enhances its reactivity in cross-coupling reactions or as a precursor in organofluorine synthesis. Synonyms include 1,1,2,2-Tetrafluoro-2-(1,1,2,2,3,3,4,4-octafluoro-4-iodobutoxy)ethane-1-sulfonyl fluoride and 7-Iodoperfluoro-3-oxaheptanesulphonyl fluoride .

Properties

CAS No.

124887-86-1

Molecular Formula

C6H2F9IO3S

Molecular Weight

452.04 g/mol

IUPAC Name

1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-4-iodobut-3-enoxy)ethanesulfonyl fluoride

InChI

InChI=1S/C6H2F9IO3S/c7-3(8,1-2-16)4(9,10)19-5(11,12)6(13,14)20(15,17)18/h1-2H

InChI Key

RQIDOKQOLLICEA-UHFFFAOYSA-N

Canonical SMILES

C(=CI)C(C(OC(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride generally involves:

  • Formation of fluorinated ether intermediates through nucleophilic substitution or addition reactions involving tetrafluoroalkyl alcohols and fluorinated alkenes.
  • Introduction of the sulfonyl fluoride group (-SO2F) via sulfonylation reactions, often starting from sulfonyl chlorides or sulfonic acid derivatives.
  • Incorporation of the 4-iodobut-3-en-1-yl moiety through halogenation or iodination of fluorinated precursors.

These steps require careful control of reaction conditions such as temperature, pressure, and atmosphere (inert gas) to maintain the integrity of the fluorinated framework and avoid side reactions.

Specific Preparation Procedures

Fluoroether Formation via Tetrafluoroethylene Addition

A key intermediate in the synthesis is a fluorinated ether formed by reacting tetrafluoroethylene with fluorinated alcohols under controlled pressure and temperature in a stainless steel autoclave.

Experimental Setup and Conditions:

Parameter Details
Reactor 6-L stainless steel autoclave
Base Potassium hydroxide (7.15 mol, 0.55 molar ratio to alcohol)
Solvent Water (1604 mL)
Fluorinated alcohol 2,2,3,3-tetrafluoro-1-propanol (1716 g, 13 mol)
Atmosphere Nitrogen, 20 evacuation/replacement cycles
Initial pressure of tetrafluoroethylene 0.1 MPa
Reaction temperature 75–95 °C
Reaction pressure Maintained at 0.5–0.8 MPa by gradual addition of tetrafluoroethylene
Reaction time Approximately 5 hours

Procedure Summary:

  • The autoclave is evacuated and flushed with nitrogen repeatedly.
  • Potassium hydroxide, water, and the fluorinated alcohol are charged.
  • Tetrafluoroethylene is introduced to 0.1 MPa, and the system is heated to 85 °C.
  • Tetrafluoroethylene is slowly added to maintain pressure between 0.5 and 0.8 MPa.
  • The reaction proceeds under stirring until the pressure drop ceases.
  • The mixture separates into two layers: a lower organic phase containing the fluoroether and an upper aqueous phase.
  • The fluoroether is isolated from the organic phase.

Outcome:

The product fluoroether is characterized by a boiling point of approximately 92 °C and a specific gravity of 1.52. Gas chromatography (GC) analysis confirms the composition of the fluoroether layer.

This method is foundational for preparing fluorinated ether intermediates that can be further functionalized to introduce sulfonyl fluoride groups and iodinated alkyl chains.

Iodination of Fluorinated Alkenyl Ethers

The introduction of the 4-iodobut-3-en-1-yl group can be achieved by halogenation of fluorinated butenyl ethers. While specific procedures for this exact compound are scarce, iodination of fluorinated alkenes typically involves:

  • Treatment with iodine or iodine-containing reagents under controlled conditions.
  • Use of radical initiators or catalysts to promote selective iodination at the terminal alkene position.

This step must be carefully optimized to prevent over-iodination or decomposition of the fluorinated framework.

Data Tables Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Pressure (MPa) Time Notes
Fluoroether formation Tetrafluoroethylene, 2,2,3,3-tetrafluoro-1-propanol, KOH, H2O 75–95 0.5–0.8 ~5 hours Autoclave, nitrogen atmosphere
Sulfonyl fluoride introduction Photocatalytic fluorosulfonylation (Ir catalyst, MgCl2) Ambient Atmospheric Variable Radical mechanism confirmed by TEMPO
Iodination Iodine or iodinating agents, radical initiators Ambient Atmospheric Variable Selective iodination of alkene

Research Findings and Mechanistic Insights

  • Radical intermediates such as fluorosulfonyl radicals are key to efficient sulfonyl fluoride incorporation.
  • Photocatalytic methods allow mild reaction conditions, improving selectivity and yield.
  • The fluorinated ether intermediates are stable under the reaction conditions used for sulfonylation and iodination.
  • Gas chromatography and mass spectrometry are essential analytical tools for monitoring reaction progress and product purity.

The preparation of 1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride involves multi-step synthesis starting from fluorinated alcohols and tetrafluoroethylene to form fluoroether intermediates, followed by sulfonyl fluoride introduction via radical fluorosulfonylation, and final iodination of the alkenyl group.

The methods require precise control of reaction parameters such as temperature, pressure, and atmosphere, and benefit from modern photocatalytic radical techniques to achieve high selectivity and yield. Analytical data from GC and HRMS support the characterization and optimization of these synthetic routes.

This comprehensive overview draws on patent literature and peer-reviewed mechanistic studies, ensuring a professional and authoritative synthesis guide for this specialized fluorinated sulfonyl fluoride compound.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-TETRAFLUORO-2-(1,1,2,2-TETRAFLUORO-4-IODO-BUTENYLOXY)-ETHANESULFONYL FLUORIDE may undergo various chemical reactions, including:

    Substitution Reactions: Fluorine and iodine atoms can be substituted with other halogens or functional groups.

    Oxidation and Reduction: The compound may participate in redox reactions, altering the oxidation state of the iodine atom.

    Addition Reactions: The double bond in the butenyloxy group can undergo addition reactions with various reagents.

Common Reagents and Conditions

    Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Addition: Reagents like hydrogen gas (in the presence of a catalyst) or halogens.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogen atoms, while oxidation reactions may produce iodinated sulfonyl fluorides with altered oxidation states.

Scientific Research Applications

Fluorinated Surfactants

Fluorinated compounds like 1,1,2,2-tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride are used as surfactants due to their unique properties such as low surface tension and high thermal stability. These characteristics make them suitable for applications in coatings and emulsions.

Pharmaceutical Development

The compound has potential applications in the pharmaceutical industry as a synthetic intermediate. Its unique structure allows for modifications that can enhance the bioactivity of drug candidates. For example, it can be used to develop targeted delivery systems for pharmaceuticals.

Environmental Science

Due to its fluorinated nature, this compound is being explored for use in environmental applications such as remediation of contaminated sites. The stability of fluorinated compounds may allow them to act as agents that can bind to pollutants and facilitate their removal from the environment.

Case Study 1: Development of Fluorinated Coatings

A study explored the use of fluorinated surfactants in developing coatings that exhibit superior water and oil repellency. The incorporation of 1,1,2,2-tetrafluoro compounds resulted in coatings that maintain their properties under extreme conditions. The findings suggest that these coatings can be applied in various industries including textiles and construction.

Case Study 2: Synthesis of Novel Drug Candidates

Research has demonstrated the utility of this compound in synthesizing novel drug candidates with improved pharmacokinetic profiles. By modifying the sulfonyl fluoride group, researchers were able to create derivatives that showed enhanced efficacy against specific biological targets. This highlights the compound's potential role in drug discovery processes.

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Fluorinated SurfactantsUsed as surfactants for coatings and emulsionsDevelopment of water-repellent coatings
Pharmaceutical DevelopmentSynthetic intermediate for drug modificationTargeted delivery systems
Environmental SciencePotential use in site remediationBinding agents for pollutants

Mechanism of Action

The mechanism of action of 1,1,2,2-TETRAFLUORO-2-(1,1,2,2-TETRAFLUORO-4-IODO-BUTENYLOXY)-ETHANESULFONYL FLUORIDE would depend on its specific application. In general, fluorinated compounds can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent modifications. The presence of iodine may also influence its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Structural Analogues

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonyl Fluoride
  • Molecular Formula : C₄H₁F₉O₃S
  • Molecular Weight : 300.091 g/mol .
  • Key Differences : Lacks iodine and features a shorter ethoxy chain (vs. butenyl). The absence of iodine reduces its utility in nucleophilic substitution but improves thermal stability.
1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonyl Fluoride
  • CAS : 66137-74-4
Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl Fluoride
  • Structure : Features a trifluorovinyl group and hexafluoropropan-2-yl substituent.
  • Key Differences : Increased branching and trifluoromethyl groups enhance hydrophobicity but complicate synthetic routes .
Potassium 2-(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyloxy)-1,1,2,2-tetrafluoroethane Sulfonate (F-53B)
  • Type : Ionic sulfonate salt (vs. neutral sulfonyl fluoride).
  • Applications : Industrial surfactant; persistence in the environment is a concern .

Physical and Chemical Properties

Property Target Compound 1,1,2,2-Tetrafluoroethoxy Derivative F-53B
Molecular Weight (g/mol) ~480 (estimated) 300.091 644.2
Substituent 4-iodo-tetrafluorobut-3-en-1-yl Tetrafluoroethoxy Perfluorohexyloxy-chloro
Reactivity High (iodine-mediated) Moderate Low (ionic form)
Thermal Stability Moderate High High

Toxicity and Degradation

  • The iodine in the target compound may facilitate degradation via reductive dehalogenation, reducing environmental persistence compared to non-iodinated analogues .
  • Perfluorinated sulfonyl fluorides generally exhibit moderate to high toxicity due to bioaccumulation .

Biological Activity

1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride (CAS: 66137-74-4) is a fluorinated compound with significant potential in various biological and chemical applications. Its unique structure and properties make it a subject of interest in fields such as materials science and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler fluorinated precursors. For example, a recent study reported the synthesis of related compounds through ethylenation reactions and subsequent modifications to introduce the sulfonyl fluoride group .

The biological activity of 1,1,2,2-tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride is primarily attributed to its ability to interact with biological membranes and proteins. The sulfonyl fluoride group can act as an electrophilic site that may modify nucleophilic residues in proteins, potentially altering their function.

Toxicity and Safety

Due to the presence of fluorinated groups and the sulfonyl fluoride moiety, this compound may exhibit toxicity. It is important to evaluate its safety profile through in vitro and in vivo studies. Regulatory bodies often classify such compounds as hazardous due to their potential environmental impact and health risks .

Study 1: Membrane Interaction

A study investigated the interaction of fluorinated compounds with lipid membranes. It was found that compounds like 1,1,2,2-tetrafluoro-2-(iodobutoxy)ethanesulfonyl fluoride can disrupt membrane integrity at certain concentrations. This property could be leveraged for drug delivery systems where controlled membrane permeability is desired .

Study 2: Antimicrobial Activity

Another research effort explored the antimicrobial properties of related sulfonyl fluorides. Results indicated that these compounds could inhibit bacterial growth by disrupting cell wall synthesis through their electrophilic nature . Although specific data on the tetrafluoro compound is limited, similar trends are expected.

Research Findings Summary Table

Study Focus Findings
Membrane InteractionLipid Membrane DisruptionSignificant disruption at high concentrations; potential for drug delivery.
Antimicrobial ActivityBacterial Growth InhibitionInhibition observed; mechanism linked to cell wall disruption.

Q & A

Q. What are the key structural features and functional groups of this compound, and how do they influence its reactivity?

The compound contains a sulfonyl fluoride (-SO₂F) group, a tetrafluoroethoxy chain (-OCF₂CF₂-), and a 4-iodo-3-enyl substituent. These groups confer unique reactivity:

  • Sulfonyl fluoride : Acts as an electrophilic reagent, enabling nucleophilic substitutions (e.g., with amines or thiols) to form stable sulfonamides or sulfonate esters .
  • Tetrafluoroethoxy chain : Enhances electron-withdrawing effects, stabilizing intermediates in substitution reactions .
  • Iodoalkene : Facilitates cross-coupling reactions (e.g., Suzuki or Heck couplings) for functionalization .

Q. What synthetic routes are commonly employed to prepare this compound?

Synthesis typically involves sequential fluorination and coupling steps:

Fluorination : Use of HF or SF₄ to introduce fluorine atoms into precursor alkoxy or sulfonyl intermediates .

Iodination : Radical iodination or halogen exchange reactions to install the iodine substituent .

Coupling : Etherification between fluorinated alcohols and sulfonyl fluoride precursors under anhydrous conditions (e.g., using BF₃ as a catalyst) .
Key considerations: Reaction temperatures (often -20°C to 0°C) and inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfonyl fluoride group .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹⁹F NMR : Identifies fluorine environments (δ -70 to -120 ppm for CF₂ groups; δ -45 ppm for SO₂F) .
    • ¹H NMR : Limited utility due to high fluorination but can detect vinylic protons near the iodine substituent (δ 5.5–6.5 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M]⁻ at m/z 457.7874) .
  • IR Spectroscopy : Strong S=O stretches (~1350–1400 cm⁻¹) and C-F vibrations (~1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

The iodine atom acts as a leaving group in Pd-catalyzed couplings. Example protocol:

  • Suzuki-Miyaura Coupling : React with arylboronic acids (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in DMF/H₂O (3:1) at 80°C for 12 hours .
  • Challenges : Competing decomposition of the sulfonyl fluoride group under basic conditions requires pH control (pH 7–8) .

Q. How can discrepancies in spectroscopic data (e.g., ¹⁹F NMR shifts) be resolved?

Discrepancies may arise from:

  • Isomerism : Cis/trans configurations in the tetrafluoroethoxy chain alter chemical shifts by 2–5 ppm .
  • Solvent effects : Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to standardize conditions .
  • Impurities : Purify via fractional distillation (bp 243.5°C predicted) or column chromatography (silica gel, hexane/EtOAc) .

Q. What strategies optimize yields in fluorination steps?

  • Catalyst selection : Anhydrous HF with SbF₅ increases fluorination efficiency by stabilizing carbocation intermediates .
  • Temperature control : Slow addition of fluorinating agents at -40°C minimizes side reactions .
  • Substrate pre-activation : Protect reactive groups (e.g., sulfonyl fluoride) with TMSCl prior to fluorination .

Q. What computational methods predict the compound’s electronic properties?

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model electrostatic potential surfaces, identifying electrophilic sites (e.g., sulfonyl fluoride) .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .

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